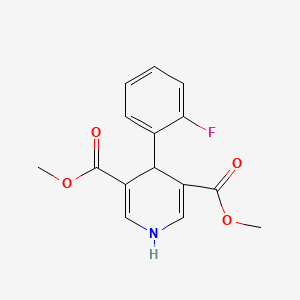

dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Overview

Description

Synthesis Analysis

The synthesis of dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and related compounds typically involves Hantzsch synthesis, a multi-component condensation reaction. For instance, Maru and Shah (2013) describe a novel three-component one-pot synthesis of a similar compound, showcasing the utility of the Hantzsch synthesis in creating complex DHP derivatives (Maru & Shah, 2013). Additionally, Shabalala et al. (2016) reported a catalyst-free synthesis protocol for functionalized 1,4-dihydropyridine derivatives, emphasizing the eco-friendly aspects of modern synthetic approaches (Shabalala, Maddila, & Jonnalagadda, 2016).

Molecular Structure Analysis

The molecular structure of DHP derivatives, including dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, often exhibits a boat-type conformation of the dihydropyridine ring. Fossheim et al. (1982) determined the molecular structures of several DHP compounds, revealing the influence of substituents on the ring puckering and the conformational relationship with pharmacological activity (Fossheim, Svarteng, Mostad, Romming, Shefter, & Triggle, 1982).

Chemical Reactions and Properties

DHP derivatives are known for their reactivity towards various chemical reactions, particularly those involving the dihydropyridine ring. Mishnev et al. (1977) discussed the chemical properties of a related DHP compound, highlighting the reactivity of the ester group despite its unusual stability in the DHP ring context (Mishnev, Shvets, Bleidelis, Dubur, Sausin', & Lu̅sis, 1977).

Physical Properties Analysis

The physical properties of DHP derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their pharmacological potential. Maru and Shah (2015) provided insights into the crystal structure of a DHP derivative, emphasizing the role of hydrogen bonding in crystal packing (Maru & Shah, 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are key to the pharmacological activity of DHP derivatives. Peri et al. (2000) synthesized charged DHP derivatives to explore their interaction with L-type calcium channels, shedding light on the influence of molecular structure on biological activity (Peri, Padmanabhan, Rutledge, Singh, & Triggle, 2000).

Scientific Research Applications

Crystal Structure and Weak Interaction Studies

1,4-Dihydropyridine derivatives, including dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, have been synthesized and characterized by X-ray crystallography. These studies provide insights into the self-assembly of compounds through various types of non-covalent interactions, which significantly affect crystal packing. This research is crucial for understanding the structural properties of these compounds (R. Shashi, N. L. Prasad, N. S. Begum, 2020).

Crystallography and Molecular Orbital Calculations

Further studies on Hantzsch 1,4-dihydropyridine derivatives, similar to dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, have been conducted using X-ray crystallography and B3LYP/6-31 G (d) molecular orbital calculations. These studies contribute to the understanding of molecular shapes and intermolecular interactions in crystal structures, which are essential for predicting and manipulating the chemical behavior of these compounds (J. Jasinski et al., 2013).

Enantioselective Reactions in Organic Chemistry

In organic chemistry, the synthesis and study of dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives have shown significant enantioselective reactions. These studies contribute to the development of chiral molecules, which are important in synthesizing drugs and other biologically active compounds (A. Sobolev et al., 2002).

Radiosynthesis for Medical Imaging

The radiosynthesis of dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives has been explored for potential applications in medical imaging, particularly in detecting L-type calcium channel distribution. This area of research is crucial for developing new diagnostic tools in medicine (H. Sadeghpour et al., 2008).

Antitubercular Activity

Some derivatives of dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate have been evaluated for their antitubercular activity. This research is significant in the search for new treatments against tuberculosis, a major global health issue (A. Trivedi et al., 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO4/c1-20-14(18)10-7-17-8-11(15(19)21-2)13(10)9-5-3-4-6-12(9)16/h3-8,13,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYYWDZUGHCXOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C(C1C2=CC=CC=C2F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5506935.png)

![2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5506952.png)

![4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506963.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)

![benzyl 4-[(3-hydroxy-3-piperidinyl)methyl]-1,4-diazepane-1-carboxylate dihydrochloride](/img/structure/B5506984.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5507009.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)

![3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5507036.png)

![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)

![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)

![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)